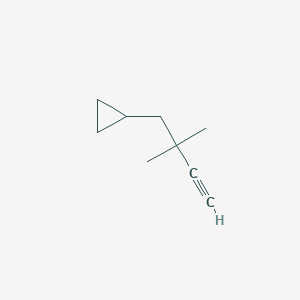
(2,2-Dimethylbut-3-yn-1-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylbut-3-yn-1-yl)cyclopropane: is an organic compound with the molecular formula C9H14 It features a cyclopropane ring attached to a butynyl group, which is further substituted with two methyl groups at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylbut-3-yn-1-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkyne precursor. One common method is the reaction of 2,2-dimethylbut-3-yn-1-ol with a cyclopropanating agent such as diiodomethane in the presence of a strong base like sodium hydride . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2,2-Dimethylbut-3-yn-1-yl)cyclopropane can undergo oxidation reactions, typically using reagents like or . These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as . This process converts the alkyne group into an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring can be opened by nucleophiles like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, elevated pressure.
Substitution: Sodium hydroxide in ethanol, reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Alcohols, amines.
Aplicaciones Científicas De Investigación
Chemistry: (2,2-Dimethylbut-3-yn-1-yl)cyclopropane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its reactivity with biological molecules provides insights into enzyme-substrate interactions .
Medicine: The compound’s ability to undergo diverse chemical reactions makes it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of (2,2-Dimethylbut-3-yn-1-yl)cyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and signal transduction pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
- (2,2-Dimethylbut-3-yn-1-yl)benzene
- 4-Benzyloxy-3,3-dimethylbut-1-yne
- (2,2-Dimethylbut-3-yn-1-yl)oxy)methylbenzene
Comparison: Compared to its analogs, (2,2-Dimethylbut-3-yn-1-yl)cyclopropane is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties. The ring strain in cyclopropane makes it more reactive than its linear counterparts, allowing for a wider range of chemical transformations .
Propiedades
Fórmula molecular |
C9H14 |
|---|---|
Peso molecular |
122.21 g/mol |
Nombre IUPAC |
2,2-dimethylbut-3-ynylcyclopropane |
InChI |
InChI=1S/C9H14/c1-4-9(2,3)7-8-5-6-8/h1,8H,5-7H2,2-3H3 |
Clave InChI |
XLGNHARRTCRCRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


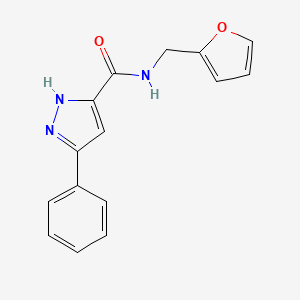
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
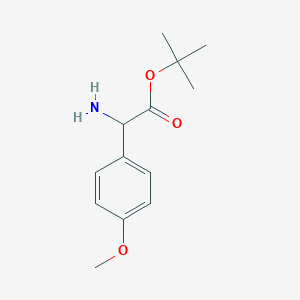
![Tert-butyl 2,2,5-trimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13573400.png)
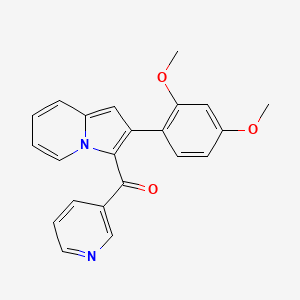
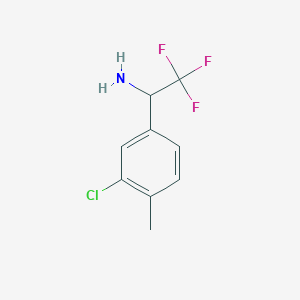
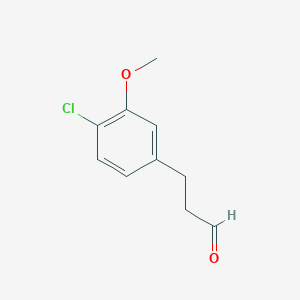
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
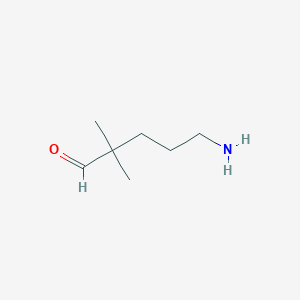
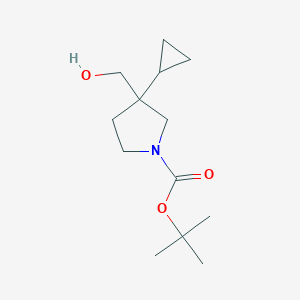
phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
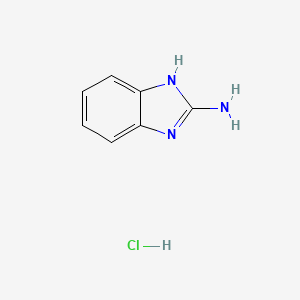
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)

